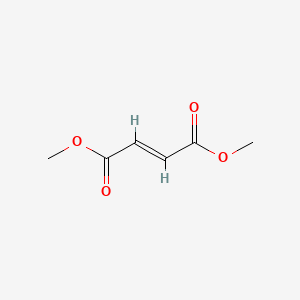

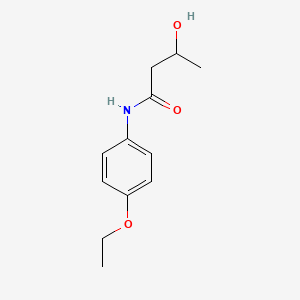

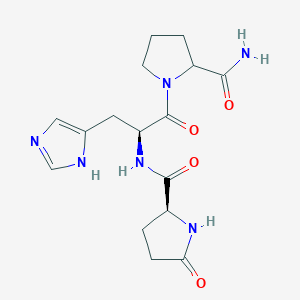

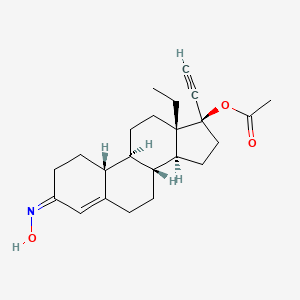

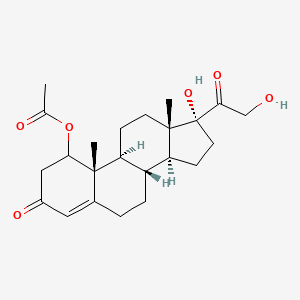

![molecular formula C33H47O13N<br>C33H47NO13 B10753224 (1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid CAS No. 52882-37-8](/img/structure/B10753224.png)

(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Natamycin is primarily produced through fermentation. The bacterium Streptomyces natalensis or Streptomyces gilvosporeus is cultured in a medium containing a carbon source and a fermentable nitrogen source . The fermentation process is carefully controlled to optimize the yield of natamycin.

Industrial Production Methods: On an industrial scale, natamycin is produced by fermenting the culture of Streptomyces natalensis or Streptomyces gilvosporeus. The fermentation broth is then processed to extract and purify natamycin. This involves steps such as filtration, concentration, and drying . An extraction-free method has also been developed, which involves directly drying, puffing, and crushing the mycelia of natamycin production strains .

Chemical Reactions Analysis

Types of Reactions: Natamycin undergoes various chemical reactions, including hydrolysis and binding reactions. It is known to destabilize at low pH values, leading to the formation of mycosamine due to the hydrolysis of the glycosidic bond .

Common Reagents and Conditions: Natamycin interacts with sterols, particularly ergosterol, in fungal cell membranes. This interaction is crucial for its antifungal activity .

Major Products Formed: The primary product formed from the hydrolysis of natamycin is mycosamine .

Scientific Research Applications

Natamycin has a wide range of applications in scientific research:

Chemistry: It is studied for its unique chemical properties and interactions with sterols.

Biology: Natamycin is used to study fungal cell membrane structures and functions.

Mechanism of Action

Natamycin exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission, ultimately inhibiting fungal growth . Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability .

Comparison with Similar Compounds

- Amphotericin B

- Nystatin

- Pimaricin

Natamycin’s unique binding mechanism and its effectiveness as a food preservative and antifungal agent highlight its importance in both medical and industrial applications.

Properties

Key on ui mechanism of action |

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead. |

|---|---|

CAS No. |

52882-37-8 |

Molecular Formula |

C33H47O13N C33H47NO13 |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/t18?,19?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-/m1/s1 |

InChI Key |

NCXMLFZGDNKEPB-SUGHSYGTSA-N |

Isomeric SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(C[C@](O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Canonical SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

melting_point |

290 °C |

physical_description |

White to creamy-white crystalline powder |

solubility |

2.78e-01 g/L |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.